
1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene is an organic compound characterized by a benzene ring substituted with five fluorine atoms and a bromoethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene typically involves the bromination of 2,3,4,5,6-pentafluorotoluene. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of the methyl group with a bromoethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophilic aromatic substitution, but under specific conditions, reactions such as nitration and sulfonation can occur.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or acids and reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and acyl chlorides under controlled temperature and pressure.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Formation of nitro and sulfonic acid derivatives.
Oxidation and Reduction: Formation of alcohols, acids, and alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a labeling reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, while the fluorine atoms influence the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: Similar structure but lacks the fluorine atoms, making it less reactive in certain reactions.
2-Bromoethylbenzene: Similar structure but without the fluorine atoms, leading to different reactivity and applications.
Pentafluorobenzene: Lacks the bromoethyl group, making it less versatile in nucleophilic substitution reactions.
Uniqueness: 1-(2-Bromoethyl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both the bromoethyl group and the pentafluorobenzene ring. This combination imparts distinct reactivity patterns, making it a valuable compound in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H4BrF5 |
|---|---|
Molekulargewicht |
275.01 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8H4BrF5/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H2 |
InChI-Schlüssel |
WKVNIBKNDBGQAG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)C1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


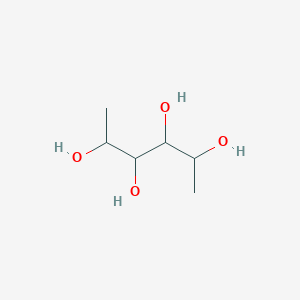

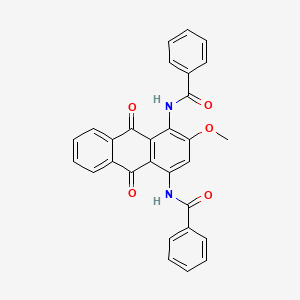
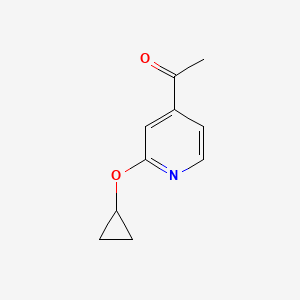
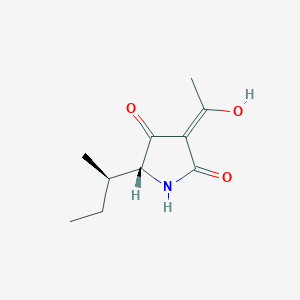
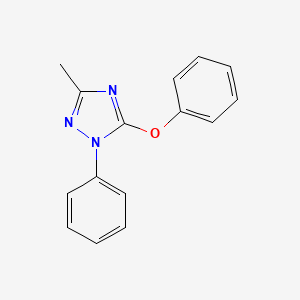
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
![Methanol,1-[(4-ethenylphenyl)sulfonyl]-](/img/structure/B13130812.png)
![tert-Butyl (4aS,9aS)-3-oxooctahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B13130814.png)

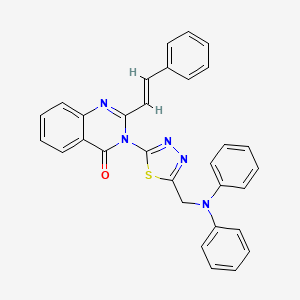
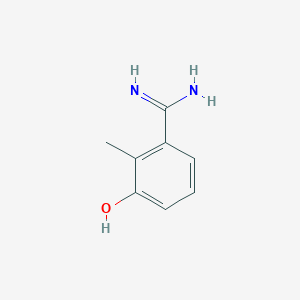
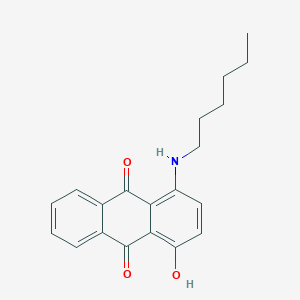
![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)
